N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
Description
N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a hydrazide derivative characterized by a 3,4-dimethoxyphenyl moiety linked via an ethylidene group to a propanehydrazide backbone substituted with a 3,5-dimethylpyrazole ring. Its synthesis typically involves condensation reactions between hydrazides and substituted aldehydes or ketones, with structural confirmation relying on spectroscopic (IR, NMR) and crystallographic methods .
Properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11(14-6-8-16(24-4)17(10-14)25-5)19-22-18(23)9-7-15-12(2)20-21-13(15)3/h6,8,10H,7,9H2,1-5H3,(H,20,21)(H,22,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCTFLTUOIOIK-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation of 3,4-dimethoxyphenylacetaldehyde with 3,5-dimethyl-1H-pyrazole-4-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on variations in the aryl, heterocyclic, and hydrazide substituents. Key examples include:
Key Observations :
- Aryl Substituents : Electron-donating groups (e.g., methoxy, ethoxy) in the target compound contrast with electron-withdrawing groups (e.g., nitro) in analogs like and , influencing electronic properties and reactivity.
- Heterocyclic Cores : Pyrazole derivatives (target compound, ) exhibit greater planarity compared to triazole-based analogs (), affecting π-π stacking interactions in biological systems.
- Functional Groups: Hydroxyl or amino groups (e.g., ) enhance solubility, whereas nitro groups () may improve oxidative stability.
Physicochemical Properties
Insights :
- The target compound’s higher molecular weight compared to reflects its extended substituents.
Biological Activity
Overview
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a hydrazone compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. The reaction conditions often include the use of solvents like ethanol or methanol under acidic or basic conditions. Purification is generally achieved through recrystallization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| MDA-MB-231 | 15.0 | Cell cycle arrest |
These findings suggest that the compound may act by inducing apoptosis and interfering with cell cycle progression in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The observed antimicrobial activity indicates that this compound could be a promising candidate for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It has been suggested that this compound can bind to various receptors, modulating their activity and leading to altered cellular responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
- In Vivo Animal Model : In a mouse model of breast cancer, administration of this compound resulted in tumor size reduction compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
